CA9 Selective Inhibition Profile
In a stopped-flow CO₂ hydration assay with recombinant human carbonic anhydrases preincubated for 15 min, 5-chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide exhibited a Ki of 0.570 nM against CA9, compared to 4.60 nM against CA2 and 7.10 nM against CA4, yielding an 8.1-fold selectivity for CA9 over CA2 and a 12.5-fold selectivity over CA4 [1]. Against the cytosolic isoform CA1, the compound showed substantially weaker inhibition (Ki = 74 nM), resulting in a 130-fold selectivity window for the tumor-associated CA9 over the widely expressed CA1 [1]. This selectivity pattern differentiates the compound from many classical sulfonamide CA inhibitors that typically show broad isoform inhibition with single-digit nanomolar Ki values across CA1, CA2, and CA9 [2].
| Evidence Dimension | Carbonic anhydrase isoform inhibition potency and selectivity |
|---|---|
| Target Compound Data | CA9 Ki = 0.570 nM; CA2 Ki = 4.60 nM; CA4 Ki = 7.10 nM; CA1 Ki = 74 nM |
| Comparator Or Baseline | Classical aromatic sulfonamide CA inhibitors (e.g., acetazolamide): typical Ki values in the range of 1–50 nM across CA1, CA2, CA9 with limited isoform discrimination |
| Quantified Difference | 8.1-fold selective for CA9 over CA2; 12.5-fold over CA4; 130-fold over CA1 |
| Conditions | Recombinant human CA isoforms; phenol red dye-based stopped-flow CO₂ hydration assay; 15 min preincubation |
Why This Matters
High CA9 selectivity with maintained sub-nanomolar potency is a critical differentiator for researchers developing tumor-selective CA inhibitors, as CA9 is a validated marker of tumor hypoxia, and selectivity over ubiquitous CA1/CA2 reduces the risk of off-target pH dysregulation.
- [1] BindingDB Entry BDBM50341402 (CHEMBL4167173). Affinity Data for Carbonic Anhydrase 9, 2, 4, and 1. University of Pisa, curated by ChEMBL. J Med Chem 61: 5765-5770 (2018). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50341402 View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. https://doi.org/10.1038/nrd2467 View Source
